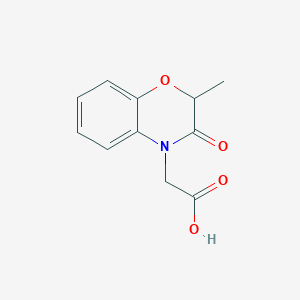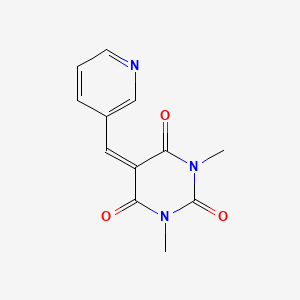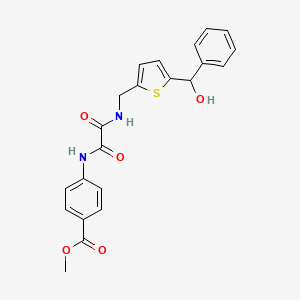![molecular formula C11H19N3O2 B2490080 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid CAS No. 1975117-61-3](/img/structure/B2490080.png)
3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid, also known as EPMC, is a chemical compound that has been studied extensively for its potential applications in scientific research. EPMC is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid has also been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid in laboratory experiments is its ability to inhibit the activity of COX-2 and iNOS. This makes it a potential candidate for use in cancer research and other fields where inflammation plays a role. However, one limitation of using 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid is its potential toxicity. Studies have shown that 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid can be toxic to certain cells and tissues, and more research is needed to fully understand its safety profile.
Zukünftige Richtungen
There are several potential future directions for research on 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid. One area of interest is the development of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid derivatives with improved activity and safety profiles. Another potential direction is the use of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid in combination with other drugs or therapies to enhance its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid and its potential applications in other areas of scientific research.
Synthesemethoden
3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid can be synthesized through a multistep process involving the reaction of various chemicals. The synthesis of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid typically involves the use of reagents such as ethylamine, propylamine, and methylpyrazole-4-carboxylic acid. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid is in the field of cancer research. Studies have shown that 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid has antitumor activity, making it a potential candidate for use in cancer treatment.
Eigenschaften
IUPAC Name |
3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-14(5-2)8-10-9(11(15)16)7-13(3)12-10/h7H,4-6,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTGSGMIAOOVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1=NN(C=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol](/img/structure/B2490007.png)
![1-Fluorosulfonyloxy-2-[(2-methoxyanilino)methyl]benzene](/img/structure/B2490008.png)
![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)
![8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2490011.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2490016.png)
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2490020.png)